Cas no 912576-30-8 (Hydroxythiovardenafil)

Hydroxythiovardenafil 化学的及び物理的性質
名前と識別子
-
- Hydroxythiovardenafil
- 1-Piperazineethanol, 4-[[3-(1,4-dihydro-5-methyl-7-propyl-4-thioxoimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]- (9CI)
- 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione (ACI)
-
- インチ: 1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34)
- InChIKey: GXMTWHWNRQQKJK-UHFFFAOYSA-N
- ほほえんだ: O=S(N1CCN(CCO)CC1)(C1C=C(C2NN3C(=C(C)N=C3CCC)C(=S)N=2)C(OCC)=CC=1)=O
Hydroxythiovardenafil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-491247-1 mg |
Hydroxythiovardenafil-d8, |
912576-30-8 | 1mg |
¥3,610.00 | 2023-07-11 | ||
TRC | H963400-1mg |
Hydroxythiovardenafil |
912576-30-8 | 1mg |
$ 190.00 | 2023-09-07 | ||
TRC | H963400-25mg |
Hydroxythiovardenafil |
912576-30-8 | 25mg |
$ 3323.00 | 2023-09-07 | ||
A2B Chem LLC | AH89171-10mg |
Hydroxythiovardenafil |
912576-30-8 | 98% | 10mg |
$1116.00 | 2024-05-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-491247-1mg |
Hydroxythiovardenafil-d8, |
912576-30-8 | 1mg |
¥3610.00 | 2023-09-05 | ||
TRC | H963400-2.5mg |
Hydroxythiovardenafil |
912576-30-8 | 2.5mg |
$ 374.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488592-2.5 mg |
Hydroxythiovardenafil, |
912576-30-8 | 2.5 mg |
¥3,121.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488592-2.5mg |
Hydroxythiovardenafil, |
912576-30-8 | 2.5mg |
¥3121.00 | 2023-09-05 |
Hydroxythiovardenafil 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Hydroxythiovardenafilに関する追加情報
Hydroxythiovardenafil: A Comprehensive Overview
Hydroxythiovardenafil, also known by its CAS number 912576-30-8, is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound, which belongs to the class of organic sulfur-containing molecules, has been extensively studied for its pharmacological properties and mechanisms of action. Recent advancements in research have shed light on its potential role in treating various medical conditions, particularly those related to cardiovascular health and metabolic disorders.
The chemical structure of Hydroxythiovardenafil is characterized by a unique arrangement of functional groups, including hydroxyl and thioether moieties. These structural features contribute to its bioactivity and stability within biological systems. Researchers have utilized advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the interactions between Hydroxythiovardenafil and target proteins. These studies have revealed that the compound exhibits high affinity for specific receptors, making it a promising candidate for drug development.
One of the most notable findings in recent studies is the compound's ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, Hydroxythiovardenafil has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in chronic diseases like arthritis and cardiovascular inflammation. Additionally, the compound demonstrates potent antioxidant properties, which could be beneficial in mitigating oxidative damage associated with aging and degenerative disorders.
Preclinical trials have further highlighted the therapeutic potential of Hydroxythiovardenafil. In animal models, the compound has exhibited significant efficacy in reducing blood pressure and improving endothelial function, suggesting its potential as an antihypertensive agent. Furthermore, studies on metabolic syndrome have shown that Hydroxythiovardenafil can enhance insulin sensitivity and reduce lipid accumulation in adipose tissue, making it a candidate for treating obesity-related complications.
The development of Hydroxythiovardenafil as a therapeutic agent has also been supported by its favorable pharmacokinetic profile. Research indicates that the compound is well-absorbed orally and exhibits moderate plasma protein binding, ensuring sustained levels in systemic circulation. Moreover, its metabolism appears to be mediated through cytochrome P450 enzymes, with major metabolites being excreted via urine and feces. These characteristics make Hydroxythiovardenafil a viable option for chronic disease management.
Despite its promising attributes, further research is required to fully understand the long-term safety and efficacy of Hydroxythiovardenafil. Ongoing clinical trials are investigating its tolerability at various doses and its potential for off-target effects. Additionally, comparative studies with existing therapies are being conducted to establish its position within current treatment regimens.
In conclusion, Hydroxythiovardenafil (CAS No. 912576-30-8) represents a novel avenue in drug discovery with broad implications for treating cardiovascular diseases, metabolic disorders, and inflammatory conditions. As research continues to unfold, this compound holds the potential to become a cornerstone in modern medicine.
912576-30-8 (Hydroxythiovardenafil) 関連製品
- 1217822-95-1((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)
- 622363-43-3((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate)
- 2137537-01-8(1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)
- 1206514-48-8(Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)
- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)
- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)
- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)
- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)




